Laureth-2 acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

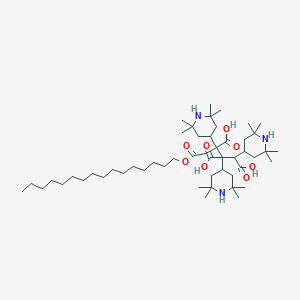

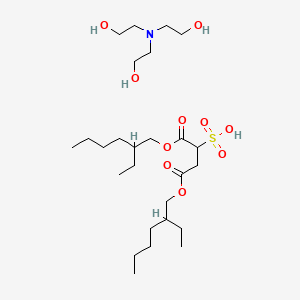

Laureth-2 acetate: is a compound commonly used in the cosmetics and personal care industry. It is a polyethylene glycol (PEG) ether of lauryl alcohol, with the number “2” indicating the average number of ethylene oxide units in the molecule. The acetate part of the name refers to the ester of acetic acid. This compound is primarily used for its skin conditioning and emollient properties, making it a popular ingredient in various skincare products .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Laureth-2 acetate is synthesized through the ethoxylation of lauryl alcohol, followed by esterification with acetic acid. The ethoxylation process involves the reaction of lauryl alcohol with ethylene oxide under controlled conditions, typically in the presence of a catalyst such as potassium hydroxide. The resulting laureth-2 is then reacted with acetic anhydride or acetic acid in the presence of an acid catalyst to form this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous or batch reactors where lauryl alcohol and ethylene oxide are reacted under controlled temperature and pressure conditions. The resulting laureth-2 is then esterified with acetic acid or acetic anhydride in large reactors, followed by purification steps to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Laureth-2 acetate primarily undergoes hydrolysis, oxidation, and substitution reactions.

Common Reagents and Conditions:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form laureth-2 and acetic acid.

Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize this compound, leading to the formation of various oxidation products.

Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide, resulting in the replacement of the acetate group with a hydroxyl group

Major Products Formed:

Hydrolysis: Laureth-2 and acetic acid.

Oxidation: Various oxidation products depending on the conditions and reagents used.

Substitution: Laureth-2 and sodium acetate

Wissenschaftliche Forschungsanwendungen

Chemistry: Laureth-2 acetate is used as a surfactant and emulsifier in various chemical formulations. Its ability to reduce surface tension makes it valuable in the preparation of emulsions and dispersions .

Biology: In biological research, this compound is used to solubilize proteins and other biomolecules. Its surfactant properties help in the extraction and purification of membrane proteins .

Medicine: this compound is used in the formulation of topical medications and creams due to its skin conditioning properties. It helps in the delivery of active pharmaceutical ingredients through the skin .

Industry: In the cosmetics industry, this compound is widely used in products such as moisturizers, shampoos, and conditioners. Its emollient properties help in maintaining skin hydration and smoothness .

Wirkmechanismus

Laureth-2 acetate exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better spreading and mixing of the product. This property is crucial in formulations where uniform distribution of ingredients is necessary. Additionally, this compound acts as an emollient, softening and smoothing the skin by forming a protective barrier that prevents moisture loss .

Vergleich Mit ähnlichen Verbindungen

Laureth-2: A non-ionic surfactant and emulsifier similar to laureth-2 acetate but without the acetate group.

Laureth-3: Another ethoxylated lauryl alcohol with three ethylene oxide units, used for similar purposes in cosmetic formulations.

Sodium lauryl sulfate: An anionic surfactant used in many cleaning and hygiene products, known for its strong cleansing properties

Uniqueness: this compound is unique due to its combination of surfactant and emollient properties. While similar compounds like laureth-2 and laureth-3 are primarily used as surfactants, the acetate group in this compound provides additional emollient benefits, making it particularly valuable in skincare products .

Eigenschaften

CAS-Nummer |

22606-46-8 |

|---|---|

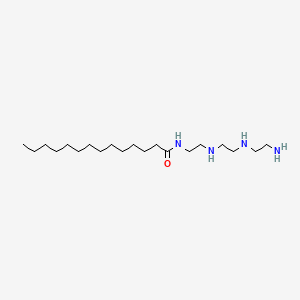

Molekularformel |

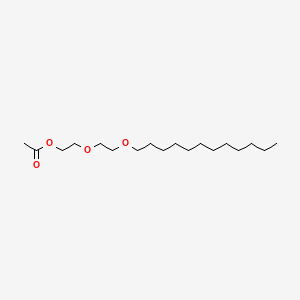

C18H36O4 |

Molekulargewicht |

316.5 g/mol |

IUPAC-Name |

2-(2-dodecoxyethoxy)ethyl acetate |

InChI |

InChI=1S/C18H36O4/c1-3-4-5-6-7-8-9-10-11-12-13-20-14-15-21-16-17-22-18(2)19/h3-17H2,1-2H3 |

InChI-Schlüssel |

QXRCPJZJWJTNCJ-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCOCCOCCOC(=O)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.